molecular formula C10H15NO2 B14844810 4-Isopropoxy-3-(methylamino)phenol

4-Isopropoxy-3-(methylamino)phenol

Cat. No.: B14844810
M. Wt: 181.23 g/mol
InChI Key: YIEIFAMZGOTOHY-UHFFFAOYSA-N
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Description

3-(METHYLAMINO)-4-(PROPAN-2-YLOXY)PHENOL is an organic compound with a complex structure that includes a phenol group, a methylamino group, and a propan-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(METHYLAMINO)-4-(PROPAN-2-YLOXY)PHENOL typically involves multiple steps, starting with the preparation of the phenol derivative One common method involves the alkylation of a phenol compound with an appropriate alkyl halide under basic conditions to introduce the propan-2-yloxy group

Industrial Production Methods

In an industrial setting, the production of 3-(METHYLAMINO)-4-(PROPAN-2-YLOXY)PHENOL may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

3-(METHYLAMINO)-4-(PROPAN-2-YLOXY)PHENOL can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

3-(METHYLAMINO)-4-(PROPAN-2-YLOXY)PHENOL has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its effects on enzymes and cellular pathways.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the production of specialty chemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 3-(METHYLAMINO)-4-(PROPAN-2-YLOXY)PHENOL involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the methylamino and propan-2-yloxy groups can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-5-(propan-2-yloxy)phenol: This compound shares a similar structure but lacks the methylamino group.

    2-methoxy-5-({[3-(propan-2-yloxy)propyl]amino}methyl)phenol: This compound has a similar backbone but different substituents.

Uniqueness

3-(METHYLAMINO)-4-(PROPAN-2-YLOXY)PHENOL is unique due to the presence of both the methylamino and propan-2-yloxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

3-(methylamino)-4-propan-2-yloxyphenol

InChI

InChI=1S/C10H15NO2/c1-7(2)13-10-5-4-8(12)6-9(10)11-3/h4-7,11-12H,1-3H3

InChI Key

YIEIFAMZGOTOHY-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)O)NC

Origin of Product

United States

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